molecular formula C15H14N2O2S B2996654 (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one CAS No. 1798422-12-4

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one

Cat. No. B2996654
CAS RN: 1798422-12-4
M. Wt: 286.35
InChI Key: YMKCRHUENMRCBX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one, also known as AZD-5991, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one involves the inhibition of a protein called MDM2, which is overexpressed in many types of cancer. MDM2 is responsible for the degradation of a tumor suppressor protein called p53, which is crucial for the regulation of cell growth and apoptosis. By inhibiting MDM2, (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one prevents the degradation of p53, leading to the activation of apoptotic pathways and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit the migration and invasion of cancer cells. Moreover, it has also been shown to sensitize cancer cells to radiation therapy, making it a potential combination therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the significant advantages of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one is its specificity towards MDM2, which reduces the risk of off-target effects. Moreover, it has shown promising results in preclinical studies, making it a potential candidate for clinical trials. However, one of the limitations of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one is its solubility, which can affect its bioavailability and efficacy. Moreover, further studies are required to determine the optimal dosage and treatment regimen for (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one.

Future Directions

There are several future directions for the research and development of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one. One of the potential directions is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Moreover, further studies are required to determine its safety and efficacy in clinical trials. Additionally, the combination of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one with other cancer therapies, such as immunotherapy, may enhance its therapeutic potential in cancer treatment.
Conclusion:
In conclusion, (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a therapeutic agent in cancer treatment. Its mechanism of action involves the inhibition of MDM2, leading to the activation of apoptotic pathways and inhibition of cancer cell growth. While further studies are required to determine its optimal dosage and treatment regimen, (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has shown promising results in preclinical studies, making it a potential candidate for clinical trials.

Synthesis Methods

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one was first synthesized by AstraZeneca, a multinational pharmaceutical company, using a combination of organic synthesis and medicinal chemistry techniques. The synthesis method involves the reaction of a thiazole compound with an azetidine derivative, followed by the addition of a propenone moiety. The final product is purified using chromatography techniques to obtain a pure form of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one.

Scientific Research Applications

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has shown promising results in preclinical studies as a potential therapeutic agent in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. Moreover, it has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer treatment.

properties

IUPAC Name

(E)-3-phenyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-14(7-6-12-4-2-1-3-5-12)17-10-13(11-17)19-15-16-8-9-20-15/h1-9,13H,10-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKCRHUENMRCBX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one

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